Anti-inflammatory agent 46

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’agent anti-inflammatoire 46 est un composé connu pour ses puissantes propriétés anti-inflammatoires. Il fait partie d’une classe de composés qui inhibent l’activité des enzymes et des voies impliquées dans la réponse inflammatoire.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’agent anti-inflammatoire 46 implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la réaction d’énamines substituées avec de l’orthoformiate de triéthyle et de l’acétate d’ammonium sous catalyse au chlorure de zinc . Cette méthode permet d’obtenir des analogues de pyrimidine 4,5-disubstitués, qui sont des intermédiaires clés dans la synthèse de l’agent anti-inflammatoire 46.

Méthodes de production industrielle : La production industrielle de l’agent anti-inflammatoire 46 utilise souvent des réacteurs discontinus à grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles telles que la température, la pression et le pH afin d’optimiser le rendement et la pureté. L’utilisation de catalyseurs écologiques et réutilisables est également mise en avant pour garantir des pratiques de production durables .

Analyse Des Réactions Chimiques

Types de réactions : L’agent anti-inflammatoire 46 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que des halogènes ou des nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogènes (par exemple, chlore, brome) en présence d’un catalyseur tel que le chlorure de fer(III).

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de pyrimidine substitués, qui conservent les propriétés anti-inflammatoires du composé parent .

4. Applications de la recherche scientifique

L’agent anti-inflammatoire 46 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire impliquées dans l’inflammation.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l’intestin et le psoriasis.

Industrie : Utilisé dans la formulation de médicaments anti-inflammatoires et de traitements topiques

Applications De Recherche Scientifique

Anti-inflammatory agent 46 has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments

Mécanisme D'action

Le mécanisme d’action de l’agent anti-inflammatoire 46 implique l’inhibition d’enzymes et de voies clés dans la réponse inflammatoire. Il cible des enzymes telles que la cyclooxygénase (COX) et la lipooxygénase (LOX), qui sont impliquées dans la synthèse de médiateurs pro-inflammatoires tels que les prostaglandines et les leucotriènes. En inhibant ces enzymes, l’agent anti-inflammatoire 46 réduit la production de ces médiateurs, atténuant ainsi l’inflammation .

Composés similaires :

Aspirine : Un anti-inflammatoire non stéroïdien (AINS) qui inhibe les enzymes COX.

Ibuprofène : Un autre AINS qui inhibe non sélectivement les enzymes COX.

Naproxène : Un AINS ayant des mécanismes d’action similaires à ceux de l’aspirine et de l’ibuprofène.

Unicité : L’agent anti-inflammatoire 46 est unique en ce qu’il inhibe spécifiquement les deux voies COX et LOX, offrant un effet anti-inflammatoire plus large que les autres AINS qui ciblent principalement les enzymes COX. Cette double inhibition en fait un candidat prometteur pour le traitement d’un éventail plus large d’affections inflammatoires .

Comparaison Avec Des Composés Similaires

Aspirin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.

Ibuprofen: Another NSAID that non-selectively inhibits COX enzymes.

Naproxen: An NSAID with similar mechanisms of action to aspirin and ibuprofen.

Uniqueness: Anti-inflammatory agent 46 is unique in its specific inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect compared to other NSAIDs that primarily target COX enzymes. This dual inhibition makes it a promising candidate for treating a wider range of inflammatory conditions .

Propriétés

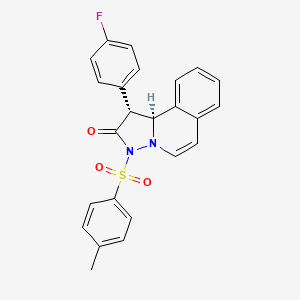

Formule moléculaire |

C24H19FN2O3S |

|---|---|

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

(1R,10bS)-1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-1,10b-dihydropyrazolo[5,1-a]isoquinolin-2-one |

InChI |

InChI=1S/C24H19FN2O3S/c1-16-6-12-20(13-7-16)31(29,30)27-24(28)22(18-8-10-19(25)11-9-18)23-21-5-3-2-4-17(21)14-15-26(23)27/h2-15,22-23H,1H3/t22-,23-/m1/s1 |

Clé InChI |

JCWJHMSRTHDYMC-DHIUTWEWSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)[C@@H]([C@@H]3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(C3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.